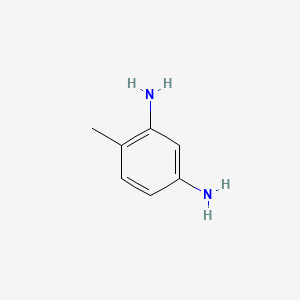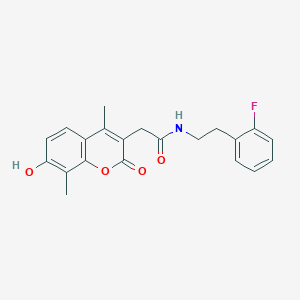![molecular formula C19H18N2O4 B7756337 (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(3-methoxyphenyl)isoquinoline-1,3-dione](/img/structure/B7756337.png)
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(3-methoxyphenyl)isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(3-methoxyphenyl)isoquinoline-1,3-dione is a complex organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a hydroxyethylamino group and a methoxyphenyl group attached to an isoquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(3-methoxyphenyl)isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Introduction of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution reaction, where a methoxy group is introduced to the phenyl ring.
Attachment of the Hydroxyethylamino Group: This can be done through a nucleophilic substitution reaction, where an ethylene oxide reacts with an amine to form the hydroxyethylamino group.
Final Assembly: The final step involves the condensation reaction to form the complete structure of the compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(3-methoxyphenyl)isoquinoline-1,3-dione undergoes various types of chemical reactions:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(3-methoxyphenyl)isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(3-methoxyphenyl)isoquinoline-1,3-dione involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar compounds to (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(3-methoxyphenyl)isoquinoline-1,3-dione include other isoquinoline derivatives such as:
- (4Z)-4-[(2-aminoethylamino)methylidene]-2-(3-methoxyphenyl)isoquinoline-1,3-dione
- (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(3-chlorophenyl)isoquinoline-1,3-dione
- (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione
These compounds share similar core structures but differ in their substituent groups, which can lead to variations in their chemical and biological properties
特性
IUPAC Name |
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(3-methoxyphenyl)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-14-6-4-5-13(11-14)21-18(23)16-8-3-2-7-15(16)17(19(21)24)12-20-9-10-22/h2-8,11-12,20,22H,9-10H2,1H3/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNHYCZQGRJJLI-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=CNCCO)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3/C(=C/NCCO)/C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE](/img/structure/B7756288.png)
![2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B7756292.png)
![2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B7756299.png)
![N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE](/img/structure/B7756312.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B7756319.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B7756327.png)
![3-(4-Chlorophenyl)-7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]chromen-2-one](/img/structure/B7756328.png)
![(4Z)-2-(3,5-dimethylphenyl)-4-[(2-hydroxyethylamino)methylidene]isoquinoline-1,3-dione](/img/structure/B7756330.png)




